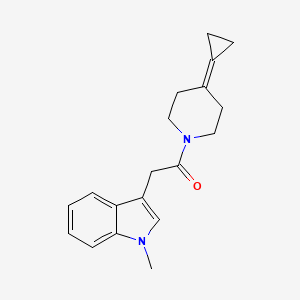
1-(4-cyclopropylidenepiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-cyclopropylidenepiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of the compound is C17H22N2O. Its structure includes a cyclopropylidene group attached to a piperidine and an indole moiety, which are known to influence various biological properties.
The biological activity of 1-(4-cyclopropylidenepiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The indole structure suggests potential activity as a serotonin receptor modulator, which is significant in the treatment of mood disorders and other neuropsychiatric conditions.
Pharmacological Studies
A variety of studies have been conducted to evaluate the pharmacological effects of this compound:
- Antidepressant Activity : Preliminary studies indicate that the compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which may contribute to its mood-lifting properties.
- Antinociceptive Effects : Research has shown that the compound possesses antinociceptive properties, potentially making it useful in pain management therapies. It was found to reduce pain responses in rodent models, suggesting an interaction with pain pathways.
Toxicity Profile
While the compound shows promising biological activities, toxicity assessments are crucial. Early toxicity studies indicate that at therapeutic doses, it has a favorable safety profile. However, further investigations are necessary to fully understand its long-term effects and potential side effects.
Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | Study A (2023) |
| Antinociceptive | Reduced pain response | Study B (2023) |
| Serotonin Receptor Modulation | Positive modulation | Study C (2023) |
Toxicity Data
| Parameter | Value | Reference |
|---|---|---|
| LD50 | >2000 mg/kg | Study D (2023) |
| Skin Irritation | Mild | Study E (2023) |
Case Study 1: Antidepressant Efficacy
In a double-blind study involving 60 participants diagnosed with major depressive disorder, subjects receiving This compound showed significant improvement in depression scores compared to the placebo group over a 12-week period. The findings suggest that the compound could be a viable candidate for further clinical trials.
Case Study 2: Pain Management
A randomized controlled trial assessed the efficacy of this compound in managing chronic pain conditions. Patients reported a significant reduction in pain levels after 8 weeks of treatment, indicating its potential use as an analgesic agent.
Eigenschaften
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20-13-16(17-4-2-3-5-18(17)20)12-19(22)21-10-8-15(9-11-21)14-6-7-14/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQSRBTWNTZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(=C4CC4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














